molecular formula C14H22N2O3 B2759689 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid CAS No. 33205-70-8

3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid

Cat. No. B2759689
CAS RN: 33205-70-8
M. Wt: 266.341
InChI Key: RORLHZOSLJVILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is a specialty product for proteomics research . It has a molecular formula of C14H22N2O3 .


Molecular Structure Analysis

The molecular structure of 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid consists of a carbonyl group (C=O), an amino group (NH2), and an adamantyl group (C10H16) attached to a propanoic acid backbone.


Physical And Chemical Properties Analysis

The molecular weight of 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid is 266.341. Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Antiviral Applications

Adamantane derivatives, including 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid, have been explored for their antiviral properties. For instance, adamantyl chlorides, bromides, and various other derivatives were synthesized and tested for antiviral activities against the Newcastle disease virus, demonstrating the potential of adamantane compounds in antiviral research (Aigami et al., 1975).

Chemical Synthesis and Rearrangements

The rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes, involving adamantylcarbonyl groups, highlights the versatility of adamantane derivatives in chemical synthesis. This research shows how adamantane-containing compounds undergo specific rearrangements, offering insights into the structural transformations of adamantane derivatives in the presence of sulfuric acid (Agafontsev & Tkachev, 2005).

Immunological Enhancement

Adamantylated aminoheterocycles have been synthesized and evaluated for their ability to enhance the induction of tumor necrosis factor alpha (TNF-alpha), an important cytokine in the immune response. This research underscores the potential of adamantane derivatives in modulating immune responses and designing new therapeutic agents (Mauri et al., 2001).

Crystal Engineering and Molecular Recognition

Studies on adamantylacetyl derivatives and their ability to form inclusion complexes and exhibit enantioselectivity demonstrate the role of adamantane derivatives in crystal engineering and molecular recognition. These findings provide a foundation for the development of new materials and the understanding of molecular interactions in solid states (Miragaya et al., 2010).

Anticancer Research

Adamantyl-containing compounds have also been evaluated for their anticancer properties, especially in the context of tumor necrosis factor-alpha production-enhancing properties. This area of research is critical for developing novel anticancer therapies that can modulate the immune system to fight cancer (Mauri et al., 2001).

Safety and Hazards

The safety data sheet (SDS) for 3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid can be found online . It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-(1-adamantylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-12(18)1-2-15-13(19)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLHZOSLJVILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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